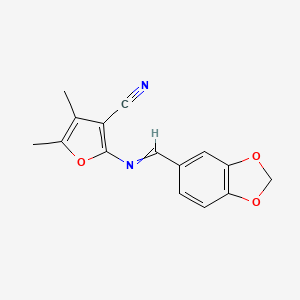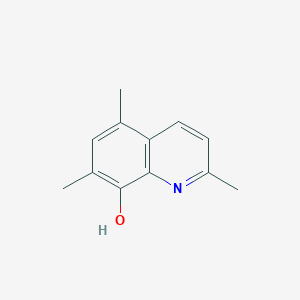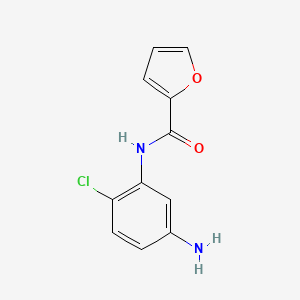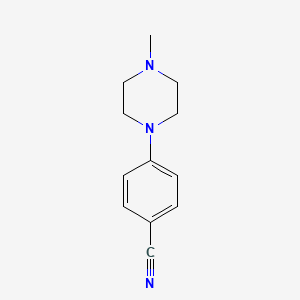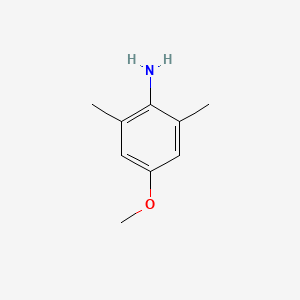
4-Methoxy-2,6-dimethylaniline
Vue d'ensemble
Description
4-Methoxy-2,6-dimethylaniline: is an organic compound with the molecular formula C9H13NO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Mécanisme D'action
Mode of Action
It is known that the compound can undergo various chemical reactions, including oxidation . The specifics of how these reactions interact with biological targets remain to be elucidated.
Biochemical Pathways
It is known that the compound can undergo oxidation reactions, which may impact various biochemical pathways .
Analyse Biochimique
Biochemical Properties
4-Methoxy-2,6-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The methoxy group on this compound can undergo O-demethylation, a reaction catalyzed by cytochrome P450 enzymes, leading to the formation of a hydroxylated metabolite. This interaction highlights the compound’s role in oxidative metabolism and its potential impact on the detoxification processes in the liver .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. For instance, the compound may inhibit the activity of protein kinase C (PKC), leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding to cytochrome P450 enzymes, where it undergoes metabolic transformation. The compound’s methoxy group is a site for O-demethylation, resulting in the formation of a hydroxylated product. This metabolic process can lead to the activation or inactivation of the compound’s biological activity. Additionally, this compound can act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), affecting neurotransmitter metabolism and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. Studies in rats have shown that high doses of the compound can lead to liver damage and alterations in neurotransmitter levels, highlighting the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes O-demethylation to form a hydroxylated metabolite, which can further participate in conjugation reactions, such as glucuronidation and sulfation. These metabolic transformations are essential for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in amino acid and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters, such as organic cation transporters (OCTs), facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria, through targeting signals and post-translational modifications. In the ER, this compound can interact with cytochrome P450 enzymes, facilitating its metabolic transformation. In mitochondria, the compound can influence mitochondrial function and energy metabolism, highlighting its diverse roles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxy-2,6-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Another method involves the reduction of nitro compounds . For example, 4-methoxy-2,6-dimethylnitrobenzene can be reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using methanol and aniline in the presence of acid catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Methoxy-2,6-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of anesthetics and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparaison Avec Des Composés Similaires
2,6-Dimethylaniline: Similar structure but lacks the methoxy group.
4-Methoxyaniline: Similar structure but lacks the methyl groups.
2,6-Dimethoxy-4-methylaniline: Similar structure with additional methoxy groups.
Uniqueness: 4-Methoxy-2,6-dimethylaniline is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
4-methoxy-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMUCDRJXZLSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956230 | |
| Record name | 4-Methoxy-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34743-49-2 | |
| Record name | Benzenamine, 4-methoxy-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1299999.png)
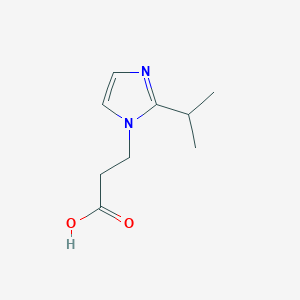
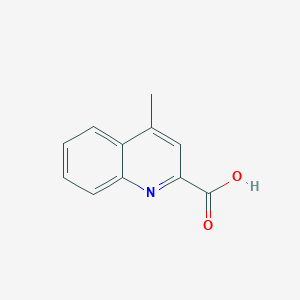
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)
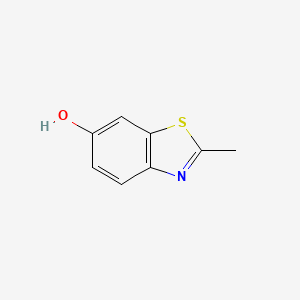
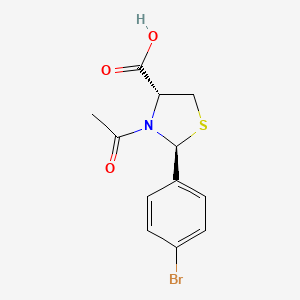
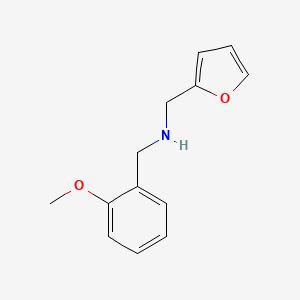
![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)
